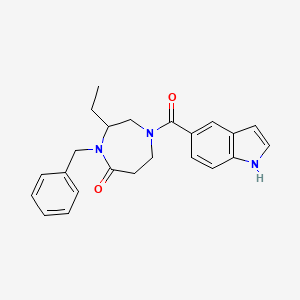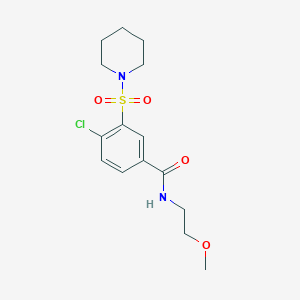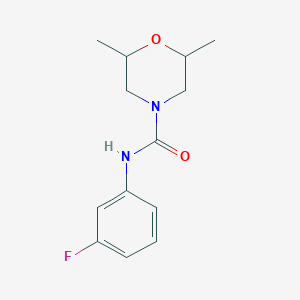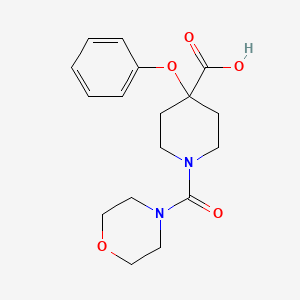
4-benzyl-3-ethyl-1-(1H-indol-5-ylcarbonyl)-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-3-ethyl-1-(1H-indol-5-ylcarbonyl)-1,4-diazepan-5-one, also known as Ro 15-4513, is a synthetic compound that belongs to the benzodiazepine class of drugs. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
4-benzyl-3-ethyl-1-(1H-indol-5-ylcarbonyl)-1,4-diazepan-5-one 15-4513 acts as a competitive antagonist of the benzodiazepine site on the GABA-A receptor. It binds to the same site as benzodiazepines, but instead of enhancing the activity of GABA, it blocks the effects of benzodiazepines on the receptor. This results in a reduction of the sedative and anxiolytic effects of benzodiazepines.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have a number of biochemical and physiological effects. It has been found to block the effects of benzodiazepines on the GABA-A receptor, reduce the severity of alcohol withdrawal symptoms, and attenuate the development of tolerance to benzodiazepines. This compound 15-4513 has also been shown to have anxiogenic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-benzyl-3-ethyl-1-(1H-indol-5-ylcarbonyl)-1,4-diazepan-5-one 15-4513 is its selectivity for the benzodiazepine site on the GABA-A receptor. This makes it a useful tool for studying the role of the benzodiazepine site in the effects of benzodiazepines. However, one limitation of this compound 15-4513 is that it is not very potent, which can make it difficult to achieve complete blockade of the benzodiazepine site.
Direcciones Futuras
There are several potential future directions for research on 4-benzyl-3-ethyl-1-(1H-indol-5-ylcarbonyl)-1,4-diazepan-5-one 15-4513. One area of interest is the development of more potent this compound 15-4513 analogs that could be used to achieve more complete blockade of the benzodiazepine site. Another area of interest is the use of this compound 15-4513 in combination with other drugs to investigate the interactions between different neurotransmitter systems. Finally, this compound 15-4513 could be used to investigate the role of the benzodiazepine site in the development of drug tolerance and dependence.
Métodos De Síntesis
4-benzyl-3-ethyl-1-(1H-indol-5-ylcarbonyl)-1,4-diazepan-5-one 15-4513 is synthesized through a multi-step process that involves the condensation of 5-bromo-1H-indole-2-carboxylic acid with benzylamine, followed by the reaction of the resulting intermediate with ethyl chloroformate and 1,4-diaminobutane. The final product is obtained through the acylation of the diamine intermediate with acetic anhydride.
Aplicaciones Científicas De Investigación
4-benzyl-3-ethyl-1-(1H-indol-5-ylcarbonyl)-1,4-diazepan-5-one 15-4513 has been widely used in scientific research as a selective antagonist of the benzodiazepine site on the GABA-A receptor. It has been particularly useful in studying the role of the benzodiazepine site in the sedative and anxiolytic effects of benzodiazepines. This compound 15-4513 has also been used to investigate the mechanisms underlying alcohol withdrawal syndrome and the development of tolerance to benzodiazepines.
Propiedades
IUPAC Name |
4-benzyl-3-ethyl-1-(1H-indole-5-carbonyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-2-20-16-25(23(28)19-8-9-21-18(14-19)10-12-24-21)13-11-22(27)26(20)15-17-6-4-3-5-7-17/h3-10,12,14,20,24H,2,11,13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMJDJNYGHJPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(3-methylphenyl)acetyl]amino}benzoate](/img/structure/B5340362.png)
![N-(2-ethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5340373.png)
![N-{2-[(dimethylamino)methyl]benzyl}-N-methyl-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5340391.png)
![isobutyl 2-chloro-5-(5-{[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5340406.png)
![3-methyl-5-oxo-5-[4-(2-thienylsulfonyl)-1-piperazinyl]pentanoic acid](/img/structure/B5340414.png)
![N-[2-(benzyloxy)ethyl]-2-bromobenzamide](/img/structure/B5340421.png)
![7-acetyl-6-[4-(allyloxy)phenyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5340428.png)

![N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valine](/img/structure/B5340446.png)

![3-[(3,3-diethylpyrrolidin-1-yl)carbonyl]-5-[(3-fluorophenoxy)methyl]-1H-pyrazole](/img/structure/B5340452.png)
![5-(4-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5340453.png)
![ethyl 4-methyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5340459.png)
